4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine

Medicinal Chemistry Library Design Physicochemical Property Optimization

4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine (CAS 1934497-42-3) is a heterocyclic small molecule belonging to the azetidinyl-pyrimidine class, characterized by a 4,6-dichloropyrimidine core linked via a methylene bridge to a 3-methoxyazetidine ring. The compound has a molecular weight of 248.11 g/mol, a computed XLogP3-AA of 1.7, and a topological polar surface area (TPSA) of 38.3 Ų.

Molecular Formula C9H11Cl2N3O
Molecular Weight 248.11 g/mol
CAS No. 1934497-42-3
Cat. No. B6601693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine
CAS1934497-42-3
Molecular FormulaC9H11Cl2N3O
Molecular Weight248.11 g/mol
Structural Identifiers
SMILESCOC1CN(C1)CC2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C9H11Cl2N3O/c1-15-6-3-14(4-6)5-9-12-7(10)2-8(11)13-9/h2,6H,3-5H2,1H3
InChIKeyMORSXUTXHZNJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine (CAS 1934497-42-3): A Specialized Azetidinyl-Pyrimidine Building Block for Kinase-Targeted Library Synthesis


4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine (CAS 1934497-42-3) is a heterocyclic small molecule belonging to the azetidinyl-pyrimidine class, characterized by a 4,6-dichloropyrimidine core linked via a methylene bridge to a 3-methoxyazetidine ring [1]. The compound has a molecular weight of 248.11 g/mol, a computed XLogP3-AA of 1.7, and a topological polar surface area (TPSA) of 38.3 Ų [1]. It is commercially available as a research-grade building block at 95% purity . Structurally related azetidinyl-pyrimidines have been disclosed in patent literature as inhibitors of Janus kinase (JAK) proteins and other kinases, with potential applications in inflammatory and autoimmune disease research [2].

Why Generic 4,6-Dichloropyrimidine or Unsubstituted Azetidine Analogs Cannot Replace 4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine in Medicinal Chemistry Campaigns


The 3-methoxy substituent on the azetidine ring is not a trivial modification. In the broader azetidinyl-pyrimidine kinase inhibitor patent space, subtle changes to the azetidine substituent pattern profoundly alter kinase selectivity profiles, physicochemical properties, and downstream synthetic versatility [1]. The unsubstituted azetidine analog (CAS 1873475-39-8) lacks the hydrogen-bond acceptor capacity and steric bulk conferred by the 3-methoxy group, which can modulate target binding, metabolic stability, and off-rate kinetics. Generic 4,6-dichloropyrimidine starting materials (e.g., CAS 1193-21-1) require additional synthetic steps to install the azetidine-methylene moiety and cannot serve as direct drop-in replacements. The quantitative evidence below clarifies where this specific compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine Versus Closest Structural Analogs


Structural Differentiation: 3-Methoxyazetidine vs. Unsubstituted Azetidine – Molecular Weight, LogP, and Hydrogen-Bond Acceptor Count

The target compound incorporates a 3-methoxy substituent on the azetidine ring, absent in the closest commercially available analog, 2-[(azetidin-1-yl)methyl]-4,6-dichloropyrimidine (CAS 1873475-39-8). This methoxy group increases the molecular weight from 218.08 to 248.11 g/mol (+30.03 Da), adds one hydrogen-bond acceptor (from 3 to 4 H-bond acceptors), and increases XLogP3 from a computed 1.2 (non-methoxy analog) to 1.7 for the target compound [1]. These differences are material for lead optimization where balanced lipophilicity and H-bond capacity are critical for oral bioavailability and kinase selectivity.

Medicinal Chemistry Library Design Physicochemical Property Optimization

Synthetic Utility Differentiation: Dual Reactive Chlorine Handles for Sequential Derivatization

The 4,6-dichloro substitution pattern provides two chemically equivalent but regioselectively addressable chlorine leaving groups, enabling sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This contrasts with mono-chloro pyrimidine analogs, which offer only a single derivatization point, or with 2,4-dichloro isomers that exhibit different reactivity profiles. Patent disclosures for azetidinyl-pyrimidine JAK inhibitors explicitly leverage the 4,6-dichloro motif to introduce diverse aryl, heteroaryl, or amine substituents at both positions in a controlled sequence [1]. The 3-methoxyazetidine-methylene linker at C2 remains intact during these transformations, serving as a non-participating pharmacophoric element.

Organic Synthesis Parallel Library Synthesis Kinase Inhibitor Scaffold

Class-Level Target Engagement: Azetidinyl-Pyrimidine Scaffold Activity in JAK Kinase Inhibition

While no public IC50 or Ki data exist specifically for CAS 1934497-42-3 itself, multiple compounds within the azetidinyl-pyrimidine patent family (US 2024/0002392 A1 and EP 4363058 A1) demonstrate potent inhibition of JAK family kinases [1][2]. The patent exemplified a range of 4,6-dichloro-substituted azetidinyl-pyrimidines with JAK1/JAK2/TYK2 inhibitory activity, establishing this core scaffold as a validated kinase hinge-binding motif. The 3-methoxyazetidine variant represents a specific substitution pattern within the Markush claims and offers a distinct vector for modulating JAK subtype selectivity relative to non-methoxy or alternative alkoxy-substituted analogs.

JAK Inhibition Kinase Selectivity Inflammatory Disease

Commercially Verified Purity and Batch Reproducibility for SAR-Stable Data

The compound is offered by LeYan at a certified 95% purity specification , providing a known baseline for SAR and assay reproducibility. This contrasts with uncharacterized or lower-purity preparations of analogous building blocks that may contain residual starting materials (e.g., unreacted azetidine or 4,6-dichloropyrimidine) capable of confounding biological assay results. The 95% purity threshold is widely accepted for primary screening library compounds and allows direct comparison with structurally related building blocks offered at comparable purity.

Chemical Procurement Assay Reproducibility Quality Control

Recommended Application Scenarios for 4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine Based on Available Evidence


Focused Kinase Inhibitor Library Synthesis Targeting JAK Family Proteins

Based on the azetidinyl-pyrimidine core's documented activity against JAK kinases in patent literature [1], this compound serves as a key intermediate for generating focused libraries of JAK1, JAK2, and TYK2 inhibitors. The two chlorine atoms at C4 and C6 permit sequential derivatization with diverse amines, boronic acids, or alcohols, enabling systematic exploration of the kinase hinge-binding and solvent-exposed regions while maintaining the 3-methoxyazetidine group as a constant pharmacophore element. The 3-methoxy group may contribute to JAK subtype selectivity through specific interactions or steric effects, providing a point of differentiation from non-methoxy analogs.

Physicochemical Property Optimization via the 3-Methoxyazetidine Vector

The presence of the 3-methoxy group on the azetidine ring provides a controlled increase in hydrogen-bond acceptor capacity (Δ +1 HBA) and lipophilicity (ΔXLogP3 ≈ +0.5) relative to the unsubstituted azetidine analog [1]. This feature supports systematic optimization of solubility, permeability, and metabolic stability parameters in lead optimization campaigns. Teams aiming to fine-tune pharmacokinetic profiles while retaining kinase hinge-binding affinity can use this building block to access chemical space not available from simpler azetidine or pyrrolidine derivatives.

Parallel Synthesis of Diverse 4,6-Diaryl or 4,6-Diamino Pyrimidine Libraries

The two chlorine leaving groups at positions 4 and 6 are amenable to parallel Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination reactions. This enables rapid generation of compound libraries where the 3-methoxyazetidine-CH2 moiety at position 2 remains invariant while C4 and C6 are independently diversified. Such libraries are directly relevant to kinase inhibitor lead identification and optimization, as documented in azetidinyl-pyrimidine patent synthetic schemes [1].

Building Block for In-House Kinase Selectivity Profiling Panels

Research organizations conducting in-house kinase selectivity screening can use this compound as a starting material to generate a small panel of derivatives for broad kinome profiling (e.g., DiscoverX KINOMEscan or similar). The specific 3-methoxy substitution pattern allows assessment of how this moiety influences selectivity across the kinome relative to des-methoxy or other alkoxy-substituted analogs, generating proprietary SAR data.

Quote Request

Request a Quote for 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.